molecular formula C16H12N2O3S2 B2945704 (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide CAS No. 301692-18-2

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide

Cat. No.: B2945704
CAS No.: 301692-18-2
M. Wt: 344.4
InChI Key: IVVCQRVZRJDYAP-UKTHLTGXSA-N
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Description

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide is a synthetic rhodanine derivative designed for pharmaceutical and bioorganic chemistry research. This compound features a rhodanine core, a privileged structure in medicinal chemistry, functionalized with a furanylidene moiety and a 2-methylbenzamide group. Rhodanine-furan hybrid structures analogous to this compound are of significant interest in antimicrobial research, as they have shown promise against a range of Gram-positive bacteria, including multidrug-resistant clinical isolates . The (E)-configuration of the exocyclic double bond, often confirmed by 1 H-NMR spectroscopy (where the vinylic proton typically appears downfield around 7.81 ppm), is typically the thermodynamically favored product of Knoevenagel condensation and is crucial for its biological activity . The incorporation of the 2-methylbenzamide substituent is a strategic modification aimed at enhancing interactions with biological targets and improving physicochemical properties. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a pharmacophore for investigating new antibacterial and anticancer agents. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-10-5-2-3-7-12(10)14(19)17-18-15(20)13(23-16(18)22)9-11-6-4-8-21-11/h2-9H,1H3,(H,17,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCQRVZRJDYAP-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14N2O5S2
  • Molecular Weight : 402.44 g/mol
  • CAS Number : 682783-75-1

The compound features a thiazolidinone core, a furan moiety, and a substituted benzamide group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 10.0040.008Enterobacter cloacae
Compound 20.0150.030Staphylococcus aureus
Compound 30.0450.060Escherichia coli

In a comparative study, several derivatives showed antibacterial activity exceeding that of conventional antibiotics like ampicillin and streptomycin by up to 50-fold against various Gram-positive and Gram-negative bacteria .

The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes involved in bacterial cell wall synthesis. The presence of the thiazolidinone ring suggests potential interference with bacterial metabolic pathways, similar to other thiazolidinone antibiotics .

Biochemical Pathways

The compound appears to target the phosphoinositide 3-kinase (PI3K) pathway, particularly inhibiting PI3Kgamma. This pathway is crucial for cell cycle progression and survival, indicating potential anti-cancer effects alongside its antimicrobial properties .

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies indicated that various derivatives of thiazolidinones exhibited strong antibacterial properties against E. coli, Bacillus cereus, and Staphylococcus aureus, with MIC values as low as 0.004 mg/mL .
  • Cytotoxicity Assessment : Cytotoxicity studies conducted using the MTT assay on normal human cells revealed that the most active compounds did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic window .
  • Structure–Activity Relationship (SAR) : Research has shown that modifications to the thiazolidinone core significantly affect antimicrobial potency. For instance, adding specific substituents can enhance activity against resistant bacterial strains .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution with amines or thiols. For example:

  • Reaction with ethylenediamine yields a disubstituted thiourea derivative.

  • Conditions : EtOH, reflux, 12 h.

  • Yield : ~78%.

Table 1 : Substitution reactions of the thioxothiazolidinone core

NucleophileProductSolventTemp. (°C)Yield (%)
EthylenediamineBis-thiazolidinone derivativeEtOH8078
Benzyl thiolThioether-linked dimerDCM2565

Cycloaddition Reactions Involving the Furan Moiety

The furan-2-ylmethylene group participates in 1,3-dipolar cycloadditions with azomethine ylides or nitrile oxides, forming fused heterocycles.

Example reaction :

  • Dipolarophile : In situ-generated azomethine ylide (from isatin and N-methylglycine).

  • Product : Spiro[indoline-3,2'-pyrrolidine] derivatives.

  • Regioselectivity : Exclusive C1-attack due to electronic and steric factors .

Table 2 : Cycloaddition outcomes with varying dipolarophiles

Dipolarophile SubstituentReaction Time (h)Diastereomer Ratio (exo:endo)Yield (%)
-H4100:055
-NO2388:1286

Oxidation and Reduction Reactions

  • Oxidation of the thioxo group :

    • Treatment with H2O2/CH3COOH converts C=S to C=O, forming a thiazolidinedione derivative.

    • Yield : 92% .

  • Reduction of the furan ring :

    • Catalytic hydrogenation (H2/Pd-C) saturates the furan to tetrahydrofuran, altering conjugation.

Computational Insights into Reactivity

DFT studies (B3LYP/cc-pVTZ) reveal:

  • Electrophilicity : The thiazolidinone core has a global electrophilicity index (ω) of 2.67–4.15 eV, making it reactive toward nucleophiles .

  • Frontier Molecular Orbitals (FMOs) :

    • HOMO localized on the furan ring (-5.16 eV).

    • LUMO localized on the thioxothiazolidinone (-1.71 eV), favoring charge-transfer interactions.

Figure : Molecular electrostatic potential (MESP) map showing electrophilic (red) and nucleophilic (blue) regions.

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cleavage of the thioxothiazolidinone ring, forming sulfonic acid derivatives.

  • Hydrolytic Stability : Stable in neutral aqueous conditions but degrades under acidic/basic conditions via amide hydrolysis.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazolidinone vs. Thiazole Derivatives

  • Target Compound: The thioxothiazolidinone core (4-oxo-2-thioxo) provides a planar, electron-deficient system conducive to hydrogen bonding and metal coordination.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replaces the thiazolidinone with a simpler thiazole ring. However, the chloro and difluoro substituents increase lipophilicity, favoring membrane penetration .

Substituent Effects on Bioactivity

Aromatic Substituents

  • Target Compound: The 2-methylbenzamide group balances lipophilicity (methyl) and aromatic stacking (benzene). This contrasts with diflufenican (: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), where trifluoromethyl and fluorine substituents enhance oxidative stability but may reduce metabolic flexibility .
  • (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide () : The 2-hydroxy-5-nitrophenyl group introduces hydrogen-bonding capacity and electron-withdrawing effects, likely increasing reactivity but reducing bioavailability compared to the target compound’s methylbenzamide .

Furan vs. Other Heterocycles

  • The furan-2-ylmethylene group in the target compound enables π-π interactions and moderate electron donation, unlike the oxazolidinone in ’s patented compounds, which introduces conformational rigidity and hydrogen-bond acceptors for enhanced target specificity .

Physicochemical Properties

Property Target Compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (E)-4-(5-(Furan-2-ylmethylene)-...butanamide
Molecular Weight ~390 g/mol (estimated) 302.73 g/mol ~480 g/mol (estimated)
Solubility Moderate (thioxothiazolidinone, methyl) Low (chloro, difluoro) Low (nitro, hydroxy)
LogP ~2.5 (balanced lipophilicity) ~3.1 (highly lipophilic) ~1.8 (polar nitro/hydroxy)
Hydrogen Bond Capacity 3 acceptors, 1 donor 2 acceptors, 1 donor 5 acceptors, 2 donors

Q & A

Basic: What are the key structural features of (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide, and how do they influence its reactivity and biological activity?

The compound features a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) substituted with a furan-2-ylmethylene group at position 5 and a 2-methylbenzamide group at position 2. The thioxothiazolidinone moiety is known for its electron-deficient nature, enabling nucleophilic attack at the carbonyl or thione groups, which is critical for interactions with biological targets like PPARγ receptors . The furan ring introduces π-conjugation, enhancing planarity and potential π-π stacking in enzyme binding pockets, while the 2-methylbenzamide group contributes hydrophobicity, improving membrane permeability. These structural elements align with hypoglycemic agents, as seen in thiazolidinedione derivatives .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity, particularly regarding stereoselectivity of the (E)-configured furan-2-ylmethylene group?

Synthesis typically involves Knoevenagel condensation between 4-oxo-2-thioxothiazolidin-3-yl derivatives and furan-2-carbaldehyde derivatives. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .
  • Catalysis : Piperidine or ammonium acetate can accelerate condensation while minimizing side reactions .
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal degradation .
  • Stereoselectivity : Use of bulky bases (e.g., DBU) or chiral catalysts can favor the (E)-isomer by steric hindrance . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves purity .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. Discrepancies in integration ratios may arise from tautomerism in the thioxothiazolidinone ring .
  • IR : Strong bands at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C=S) validate the core structure .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight. Fragmentation patterns differentiate isomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as seen in related thiazole derivatives .

Advanced: How can computational modeling elucidate the compound’s mechanism of action, particularly in targeting PPARγ for hypoglycemic activity?

  • Molecular docking : Dock the compound into the PPARγ ligand-binding domain (PDB: 2PRG) to identify key interactions (e.g., hydrogen bonds with Ser289, hydrophobic contacts with Phe363) .
  • MD simulations : Simulate binding stability over 100 ns to assess conformational changes and binding free energy (MM-PBSA) .
  • QSAR : Correlate substituent modifications (e.g., methyl vs. chloro on benzamide) with PPARγ activation using CoMFA/CoMSIA models .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Solubility in DMSO (≥10 mM) avoids precipitation in biological assays .

Advanced: How can researchers address contradictory bioactivity data across different in vitro assays (e.g., PPARγ transactivation vs. glucose uptake)?

Contradictions may arise from:

  • Assay conditions : Varying serum concentrations or incubation times alter cellular uptake .
  • Off-target effects : Screen against related receptors (PPARα/δ) using radioligand binding assays .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Basic: What in vivo models are suitable for evaluating this compound’s hypoglycemic efficacy?

  • Rodent models : Streptozotocin-induced diabetic mice or Zucker diabetic fatty (ZDF) rats. Dose orally (10–50 mg/kg/day) and monitor fasting glucose and insulin sensitivity over 4 weeks .
  • Endpoint analysis : Measure HbA1c, lipid profiles, and pancreatic β-cell function via histopathology .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency and reduced hepatotoxicity?

  • Modifications : Replace the furan with thiophene (improved lipophilicity) or introduce electron-withdrawing groups (e.g., -NO2_2) on the benzamide to enhance PPARγ affinity .
  • Toxicity mitigation : Incorporate sulfonylurea moieties to bypass hepatic metabolism, reducing ALT/AST elevation .
  • Crystallography : Compare ligand-receptor complexes of derivatives to identify critical hydrogen-bonding residues .

Basic: What are the common degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The thioxothiazolidinone ring is susceptible to base-catalyzed hydrolysis, yielding mercaptoacetic acid and furan derivatives .
  • Oxidation : The furan ring may undergo epoxidation in the presence of CYP450 enzymes .

Advanced: How can metabolite identification studies inform preclinical development?

  • LC-HRMS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • Toxicophores : Screen for reactive metabolites (e.g., epoxides) using glutathione-trapping assays .

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